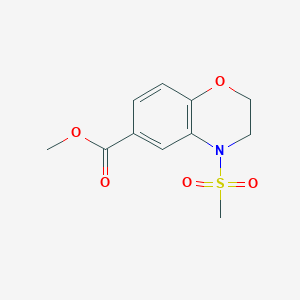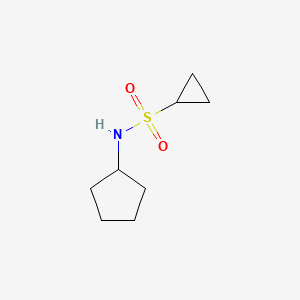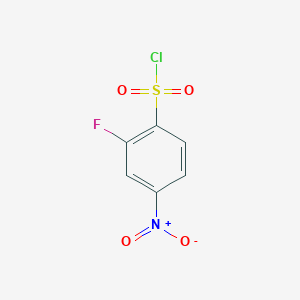
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S and a molecular weight of 239.61 . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The compound is usually a yellow or orange to brown solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(9(10)11)3-5(6)8/h1-3H . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 338.2±27.0 °C and a predicted density of 1.685±0.06 g/cm3 . It is typically a yellow or orange to brown solid or liquid .Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
- 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is used in the synthesis of sulfonamides and carbamates with antimicrobial properties. These compounds demonstrate potent activity against bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents (Janakiramudu et al., 2017).
Development of Fluorogenic Probes
- Research has explored the use of 4-substituted-2-nitrobenzenesulfonyl compounds, including derivatives of this compound, for creating fluorogenic probes. These are useful in analyzing enzyme-catalyzed reactions, such as those involving human glutathione transferase, providing valuable insights into enzymatic processes and potential applications in biochemistry (Shibata et al., 2013).
Synthesis of PET Tracer Precursors
- This compound has been utilized in synthesizing novel sulfonamide derivatives as precursors for PET (Positron Emission Tomography) tracers. These compounds, such as N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, are valuable in medical imaging and diagnostic applications (Gebhardt & Saluz, 2012).
Structural Analysis and Quantum Chemical Studies
- In-depth structural analysis and quantum chemical studies have been conducted on molecules like 4-nitrobenzene sulfonyl chloride to understand their conformations and molecular interactions. Such studies are crucial for the development of new materials and compounds with specific properties (Petrov et al., 2009).
Synthesis of Organic Intermediates
- This compound serves as a key intermediate in various organic syntheses. For example, it has been used in the synthesis of different isomeric fluoronitrobenzene-sulfonyl chlorides, which are vital intermediates in organic synthesis and have applications in the development of new pharmaceuticals (Zhersh et al., 2010).
Safety and Hazards
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is classified as dangerous, with hazard statements H302 and H314 . This indicates that the compound is harmful if swallowed and causes severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is the carbon atoms of the aromatic ring . The compound interacts with these atoms, leading to a series of reactions that result in the formation of a cationic intermediate .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a polar, stepwise process where the compound, acting as an electrophile, attacks the carbon atoms to form a cationic intermediate . This intermediate then loses a proton from the sp3-hybridized carbon, regenerating the aromatic ring and forming a substitution product .
Biochemical Pathways
The interaction of this compound with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of a substituted aromatic compound . This results from the electrophilic aromatic substitution reaction, where a hydrogen atom on the aromatic ring is replaced by the electrophile .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with amino acid residues in proteins, leading to the formation of sulfonamide bonds . This interaction can alter the activity of enzymes, either inhibiting or enhancing their function. For instance, this compound can inhibit proteases by binding to their active sites, thereby preventing substrate access .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases, which are crucial for signal transduction . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, this compound can undergo hydrolysis, leading to the formation of 2-Fluoro-4-nitrobenzenesulfonic acid . This degradation product can still interact with biomolecules but may have different effects compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting their normal function.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism . It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In these compartments, this compound can interact with specific biomolecules, exerting its biochemical effects .
Eigenschaften
IUPAC Name |
2-fluoro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(9(10)11)3-5(6)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCNMVPZFVXQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146290-36-9 | |
| Record name | 2-Fluoro-4-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





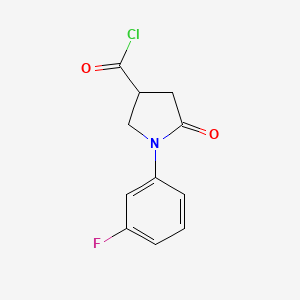
![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)


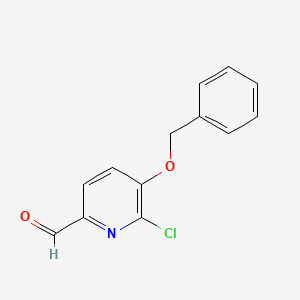
![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)

![5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B1440184.png)
